![molecular formula C7H8ClNO2S B12901935 4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-97-9](/img/structure/B12901935.png)
4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with an allylthio group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of 4-chloroisoxazole with an allylthio reagent under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the allylthio reagent, followed by nucleophilic substitution at the 5-position of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio-substituted isoxazoles.
Aplicaciones Científicas De Investigación
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The allylthio group can form covalent bonds with nucleophilic amino acids, while the isoxazole ring can engage in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Allylthio-5-chloroisoxazole: Similar structure but lacks the methyl group.
5-Allylthio-4-chloroisoxazole: Similar structure but lacks the methyl group at the 3-position.
4-Chloro-5-methylisoxazole: Similar structure but lacks the allylthio group.
Uniqueness
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the allylthio and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propiedades
Número CAS |
89660-97-9 |
|---|---|
Fórmula molecular |
C7H8ClNO2S |
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
4-chloro-5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h2H,1,3-4H2,(H,9,10) |
Clave InChI |
LDJPQKGSPDLOIG-UHFFFAOYSA-N |
SMILES canónico |
C=CCSCC1=C(C(=O)NO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


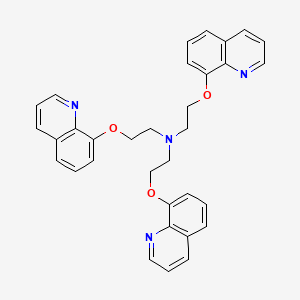
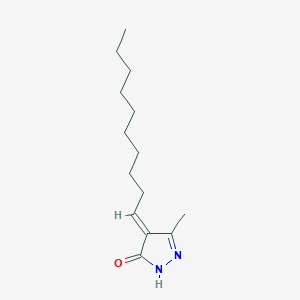
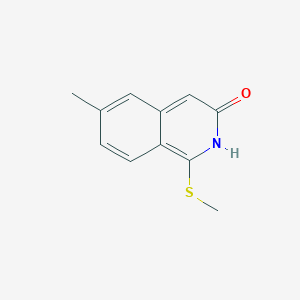
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
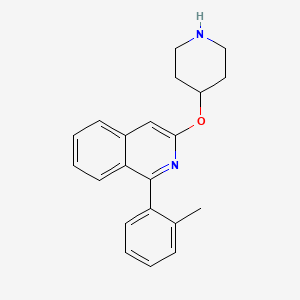
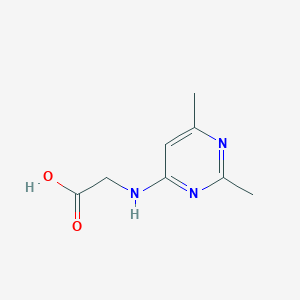

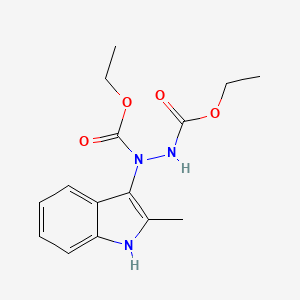

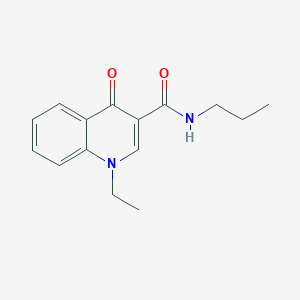

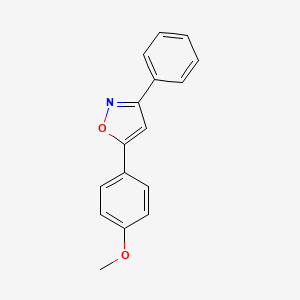
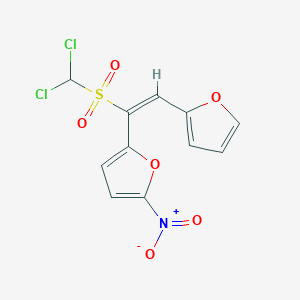
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
